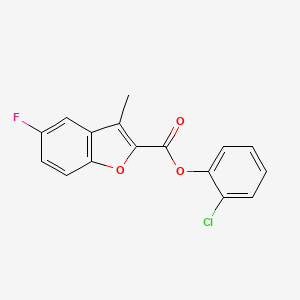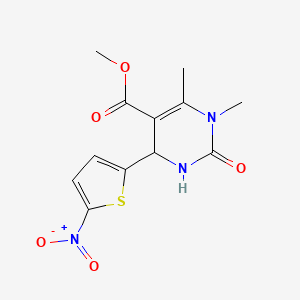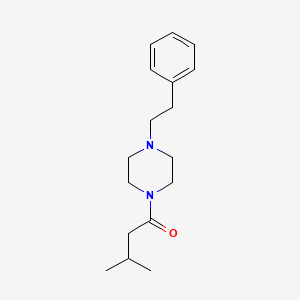![molecular formula C21H25N3O6S B5061705 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, also known as CSN1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2011 and has since been studied extensively for its mechanism of action and physiological effects.
作用機序
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream substrates, thereby blocking the signaling pathways that these kinases regulate. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to selectively inhibit the activity of several protein kinases, including AKT, ERK, and JNK, while having little effect on other kinases. This specificity makes 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide a valuable tool for studying the role of specific kinases in disease pathogenesis.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and reduction of inflammation. Studies have also shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has several advantages for use in lab experiments, including its high purity and specificity for protein kinases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid off-target effects. In addition, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide may not be suitable for use in certain experimental systems, depending on the specific kinase targets being studied.
将来の方向性
There are several areas of future research for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, including its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide for these applications. In addition, future research could focus on identifying additional protein kinase targets for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide and elucidating the downstream signaling pathways that are affected by its inhibition. Finally, studies are needed to determine the long-term effects of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide on physiological systems and to assess its potential toxicity in vivo.
合成法
The synthesis of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide involves several steps, starting with the reaction of 2-methyl-4-nitrophenol with chlorosulfonic acid to form 2-chloro-4-nitrophenol. This compound is then reacted with cyclohexylamine and sodium hydroxide to form 2-chloro-4-[(cyclohexylamino)sulfonyl]nitrobenzene. The final step involves the reaction of this compound with 3-nitrophenylacetic acid to form 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide. The synthesis method for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. Studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide can inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cancer cell proliferation and survival. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has also been shown to have neuroprotective effects, reducing neuronal cell death in models of Parkinson's disease and stroke. The ability of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide to selectively target specific protein kinases makes it a valuable tool for studying the role of these kinases in disease pathogenesis.
特性
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-12-19(31(28,29)23-16-6-3-2-4-7-16)10-11-20(15)30-14-21(25)22-17-8-5-9-18(13-17)24(26)27/h5,8-13,16,23H,2-4,6-7,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMDQRMQUARMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)




![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)


